molecular formula C8H11NO B020502 (4-(Aminomethyl)phenyl)methanol CAS No. 39895-56-2

(4-(Aminomethyl)phenyl)methanol

Cat. No. B020502
CAS RN: 39895-56-2
M. Wt: 137.18 g/mol
InChI Key: WMOUKOAUAFESMR-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds often involves the reduction of cyclic sulfonamide precursors, which can be prepared following the stereoselective intramolecular Heck reaction of a chiral pool derived dihydropyrrole (Evans et al., 2007). Another approach involves direct N-monomethylation of aromatic primary amines using methanol as a methylating agent, demonstrating broad substrate scope and excellent selectivities (Feng Li et al., 2012).

Molecular Structure Analysis

Spectral characterization and density functional theory (DFT) calculations provide insights into the molecular structure of such compounds. For example, novel compounds synthesized and characterized by UV, IR, 1H and 13C NMR, and high-resolution mass spectrometry reveal detailed structural information (M. Shahana et al., 2020).

Chemical Reactions and Properties

Chemical reactions involving "(4-(Aminomethyl)phenyl)methanol" and its derivatives can range from palladacycle-phosphine catalyzed methylation of amines and ketones using methanol (Ramesh Mamidala et al., 2019) to La3+-catalyzed methanolysis for the destruction of V-agent simulants, demonstrating the compound's versatility in synthesis and potential applications in decontamination processes (Josephine S. W. Tsang et al., 2004).

Physical Properties Analysis

The physical properties of such molecules are closely related to their molecular structure. Single-crystal X-ray diffraction, for example, has been used to determine the crystal structures of similar compounds, providing valuable information on their conformation and hydrogen bonding patterns, which in turn influence their physical properties (Zhao-Fu Zhu et al., 2008).

Chemical Properties Analysis

The chemical properties, including reactivity and stability, can be studied through various spectroscopic methods and computational chemistry techniques. DFT calculations, for example, allow for the analysis of bonding features, vibrational wave numbers, and electronic properties, aiding in understanding the compound's reactivity and stability under different conditions (E. Enbaraj et al., 2021).

Scientific Research Applications

Organic Synthesis

(4-(Aminomethyl)phenyl)methanol is used as a building block in organic synthesis .

Method of Application

The compound can be prepared from 4-aminomethylbenzoic acid by reduction with LiAlH4 . Briefly, 4-aminomethylbenzoic acid is added to a round bottom flask equipped with a stir bar and condenser. The flask is purged with argon and anhydrous tetrahydrofuran (THF) is added .

Results

The product obtained from this reaction is (4-(Aminomethyl)phenyl)methanol .

Sustainable Chemistry

The reaction of primary and secondary amines with CO2 has been successfully leveraged to develop sustainable processes .

Method of Application

In this field, the reversible reaction of amines with CO2 is used to develop sustainable chemical processes . This includes reversible protection of amines, reversible ionic liquids for CO2 capture and chemical transformations, and reversible gels of ethylene diamine .

Results

These processes have been shown to be effective in controlling CO2 emissions and promoting sustainability .

Molecular Modeling

(4-(Aminomethyl)phenyl)methanol can be used in molecular modeling studies .

Method of Application

Molecular modeling is a technique used to model or mimic the behavior of molecules. Programs such as Amber, GROMACS, Avogadro, Pymol, Chimera, Blender, and VMD can produce impressive simulation visualizations .

Results

The results of these simulations can provide valuable insights into the behavior and properties of the molecule .

Chemical Supplier

Sigma-Aldrich, a chemical supplier, provides (4-(Aminomethyl)phenyl)methanol as a unique chemical for early discovery researchers .

Method of Application

Researchers can purchase this compound from Sigma-Aldrich and use it in their experiments .

Results

The results would depend on the specific experiment conducted by the researcher .

Chemical Supplier

Sigma-Aldrich, a chemical supplier, provides (4-(Aminomethyl)phenyl)methanol as a unique chemical for early discovery researchers .

Method of Application

Researchers can purchase this compound from Sigma-Aldrich and use it in their experiments .

Results

The results would depend on the specific experiment conducted by the researcher .

Molecular Modeling

(4-(Aminomethyl)phenyl)methanol can be used in molecular modeling studies .

Method of Application

Molecular modeling is a technique used to model or mimic the behavior of molecules. Programs such as Amber, GROMACS, Avogadro, Pymol, Chimera, Blender, and VMD can produce impressive simulation visualizations .

Results

The results of these simulations can provide valuable insights into the behavior and properties of the molecule .

properties

IUPAC Name

[4-(aminomethyl)phenyl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO/c9-5-7-1-3-8(6-10)4-2-7/h1-4,10H,5-6,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMOUKOAUAFESMR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CN)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30424654
Record name [4-(Aminomethyl)phenyl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30424654
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

137.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-(Aminomethyl)phenyl)methanol

CAS RN

39895-56-2
Record name [4-(Aminomethyl)phenyl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30424654
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name [4-(aminomethyl)phenyl]methanol
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods I

Procedure details

A solution of 4-aminomethyl-benzoic acid (0.20 g) in 20 mL diethyl ether was cooled to 0° C. Lithium aluminum hydride (0.19 g) was added in portions to the stirring carboxylic acid solution. The resulting slurry was stirred for 20 h and then cooled to 0 C. The mixture was carefully quenched by the sequential addition of 0.2 mL of water followed by 0.2 mL of 3 N sodium hydroxide followed by 0.6 mL of more water. The mixture was stirred for 15 min, then filtered to remove the aluminum salts. The filtrate was collected and the volatile material was evaporated to give 150 mg of (4-aminomethyl-phenyl)-methanol.
Quantity
0.2 g
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reactant
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20 mL
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0.19 g
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[Compound]
Name
carboxylic acid
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0 (± 1) mol
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Synthesis routes and methods II

Procedure details

This compound was prepared by reduction of 4-cyanobenzaldehyde according to the procedure described in preparation of 3,5-dibenzyloxybenzylamine. Yield was 46%: MP 102-123° C.; 1H NMR (Acetone-d6, 500 MHz) 7.27 (m, complex 4H), 4.58 (s, 2H), 3.72 (s, 2H), 3.69 (s, 1H) 2.77 (br, 1H), 2.45 (br, 1H);
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0 (± 1) mol
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0 (± 1) mol
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Synthesis routes and methods III

Procedure details

To a stirred suspension of LiAlH4 (285 mg, 7.52 mmol) in diethylether (10 mL)at 0° C. was added a solution of 4-cyanobenzyl alcohol (0.5 g, 3.76 mmol) in diethylether (5 mL) over 15 min. The grey reaction mixture was heated to reflux for 3 h. After cooling to r.t., the mixture was treated successively with water (1 mL), 2M NaOH (2 mL) and water (2 mL) under vigorous stirring. The resulting white slurry was filtered and washed with CH2Cl2 (20 mL). Extraction with additional CH2Cl2 (20 mL) and n-butanol (20 mL) and evaporation yielded an oil, which upon flash chromatography (0-15% MeOH in CH2Cl2) gave 152 mg (29%)of 4-(aminomethyl)benzylalcohol (57MBT52B) as a white solid. Rf=0.51 (30% MeOH in CH2Cl2+3.5% NH4OH).
Quantity
285 mg
Type
reactant
Reaction Step One
Quantity
10 mL
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solvent
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Quantity
0.5 g
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reactant
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5 mL
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solvent
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Quantity
1 mL
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2 mL
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Quantity
2 mL
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reactant
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Synthesis routes and methods IV

Procedure details

A! 4-(Aminomethyl)benzoic acid (20 g, 0.132 mole) was added to a suspension of lithium aluminium hydride (5.5 g, 0,145 moles) in 300 ml of THF, at room temperature. The suspension was refluxed for 4 hours, the cooled to room temperature and added with, successively, a mixture THF/water 7:1 (32 ml), 32% sodium hydroxide (10 ml) and water (40 ml). The formed solid was filtered off and the solvent evaporated under vacuum to provide 7 g of 4-(aminomethyl)benzyl alcohol che was directly used in the next step.
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
5.5 g
Type
reactant
Reaction Step One
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Quantity
300 mL
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solvent
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32 mL
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10 mL
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reactant
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Quantity
40 mL
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solvent
Reaction Step Two

Synthesis routes and methods V

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(4-(Aminomethyl)phenyl)methanol
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(4-(Aminomethyl)phenyl)methanol
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(4-(Aminomethyl)phenyl)methanol
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(4-(Aminomethyl)phenyl)methanol
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(4-(Aminomethyl)phenyl)methanol
Reactant of Route 6
(4-(Aminomethyl)phenyl)methanol

Citations

For This Compound
55
Citations
J Long-Guanga, Z Geng-Xianga… - 结构化学 (JIEGOU …, 2009 - researchgate.net
Urokinase-type plasminogen activator (uPA) is a trypsin-like serine protease and plays a key role in several biological processes, including tissue remodeling, cell migration, and matrix …
Number of citations: 2 www.researchgate.net
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The introduction and removal of protecting groups is ubiquitous in multi-step synthetic schemes. From a green chemistry standpoint, however, alternative strategies that employ in situ …
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H Song, Y Liu, L Xiong, Y Li, N Yang… - Journal of agricultural …, 2013 - ACS Publications
On the basis of complex I receptor protein binding site and commercial tebufenpyrad and tolfenpyrad, four series of novel pyrazole-5-carboxamides containing imine, oxime ether, oxime …
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J Lee, J Lee, M Kang, M Shin, JM Kim… - Journal of medicinal …, 2003 - ACS Publications
Isosteric replacement of the phenolic hydroxyl group in potent vanilloid receptor (VR1) agonists with the alkylsulfonamido group provides a series of compounds which are effective …
Number of citations: 159 pubs.acs.org
T Maeda, Y Nagaoka, Y Kawai, N Takagaki… - Biological and …, 2005 - jstage.jst.go.jp
Two compounds were synthesized which have a structural component other than those of our new series histone deacetylase (HDAC) inhibitors to determine the structure–activity …
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F Muttach, N Muthmann, D Reichert, L Anhäuser… - Chemical …, 2017 - pubs.rsc.org
Site-specific alkylation of complex biomolecules is critical for late-stage product diversification as well as post-synthetic labeling and manipulation of proteins and nucleic acids. …
Number of citations: 41 pubs.rsc.org
DJ Díaz, KG Hylton… - The Journal of Organic …, 2006 - ACS Publications
Amino alcohols undergo W(CO) 6 -catalyzed oxidative carbonylation to the corresponding hydroxyalkylureas without protection of the hydroxyl group. Selected examples of 1,2-, 1,3-, 1,…
Number of citations: 27 pubs.acs.org
D Haddenham, L Pasumansky, J DeSoto… - The Journal of …, 2009 - ACS Publications
Diisopropylaminoborane [BH 2 N(iPr) 2 ] in the presence of a catalytic amount of lithium borohydride (LiBH 4 ) reduces a large variety of aliphatic and aromatic nitriles in excellent yields. …
Number of citations: 119 pubs.acs.org
NK Pal, K Singh, M Patra, S Yadav, PK Pandey… - Green …, 2023 - pubs.rsc.org
Oxidative deamination of benzyl amines is achieved using a Ni(II)–NHC catalyst with water in aqueous medium. The product is an aldehyde, wherein water acts as a formal oxidant. …
Number of citations: 0 pubs.rsc.org
L Jiang, X Zhang, Y Zhou, Y Chen, Z Luo, J Li… - RSC …, 2018 - pubs.rsc.org
Halogen bonding (or X bonding) has attracted increasing interest due to its significant role in molecular recognition in biological systems. Trypsin-like serine proteases have many …
Number of citations: 10 pubs.rsc.org

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